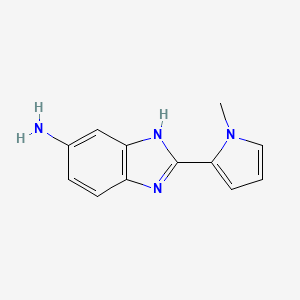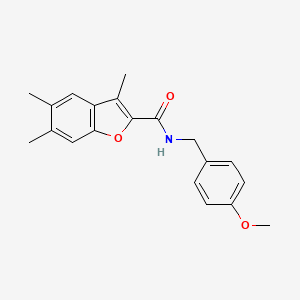![molecular formula C14H12Cl2O2 B5768783 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However,
作用機序
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory effect: this compound reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic effect: this compound reduces pain by inhibiting the production of prostaglandins.
3. Antipyretic effect: this compound reduces fever by inhibiting the production of prostaglandins.
実験室実験の利点と制限
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a well-studied compound with a known mechanism of action.
2. It is commercially available and relatively inexpensive.
3. It has been shown to be effective in various scientific research applications.
Limitations:
1. It has poor solubility in water, which can make it difficult to use in certain experiments.
2. It has a short half-life, which can limit its effectiveness in certain experiments.
3. It can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has several potential future directions for scientific research, including:
1. Development of more potent and selective COX inhibitors based on the structure of this compound.
2. Investigation of the potential neuroprotective properties of this compound for the treatment of neurodegenerative diseases.
3. Investigation of the potential anticancer properties of this compound for the development of new cancer therapies.
合成法
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-methoxyphenol with 2-chloromethyl-4,6-dimethoxy-1,3,5-triazine to form 2-(chloromethyl)-4-methoxyphenol. The second step involves the reaction of 2-(chloromethyl)-4-methoxyphenol with 1,3-dichlorobenzene to form this compound.
科学的研究の応用
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research applications, including:
1. Treatment of rheumatoid arthritis: this compound has been shown to be effective in reducing pain and inflammation associated with rheumatoid arthritis.
2. Cancer treatment: this compound has been studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells.
3. Treatment of Alzheimer's disease: this compound has been studied for its potential neuroprotective properties. It has been shown to protect against beta-amyloid-induced toxicity, which is associated with Alzheimer's disease.
特性
IUPAC Name |
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-7-2-3-8-14(13)18-9-10-11(15)5-4-6-12(10)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMBEUZBJGJHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)

![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)

![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)
